N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE
Overview
Description
N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a fluorobenzyl group, a triazole ring, and a naphthylsulfonyl moiety, making it a versatile candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The fluorobenzyl group is then introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with the triazole intermediate.
The final step involves the sulfonylation of the naphthyl group, which can be achieved using a sulfonyl chloride in the presence of a base such as pyridine. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the selection of cost-effective reagents and optimization of reaction conditions are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Amino or thio derivatives.
Scientific Research Applications
N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of N1-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the fluorobenzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-FLUOROBENZYL)-1-METHYL-4-PIPERIDINAMINE: Shares the fluorobenzyl group but differs in the presence of a piperidine ring instead of a triazole and naphthylsulfonyl moiety.
1-(4-Fluorobenzyl)piperazine: Contains a fluorobenzyl group and a piperazine ring, lacking the triazole and naphthylsulfonyl components.
Uniqueness
N~1~-[1-(4-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-3-(2-NAPHTHYLSULFONYL)PROPANAMIDE is unique due to its combination of a triazole ring, fluorobenzyl group, and naphthylsulfonyl moiety. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-[(4-fluorophenyl)methyl]-1,2,4-triazol-3-yl]-3-naphthalen-2-ylsulfonylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O3S/c23-19-8-5-16(6-9-19)14-27-15-24-22(26-27)25-21(28)11-12-31(29,30)20-10-7-17-3-1-2-4-18(17)13-20/h1-10,13,15H,11-12,14H2,(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCIPWGMLTFSPPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)CCC(=O)NC3=NN(C=N3)CC4=CC=C(C=C4)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.